molecular formula C12H16BrFO B13640826 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

Cat. No.: B13640826
M. Wt: 275.16 g/mol
InChI Key: FUYTVEQVQUATFA-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene is an organic compound with the molecular formula C12H16BrFO. This compound is characterized by the presence of a bromine atom, a butoxyethyl group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with 2-bromo-1-butoxyethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The bromine atom and the butoxyethyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The fluorine atom enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene
  • 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene
  • (2-Bromo-1-butoxyethyl)benzene

Uniqueness

1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene is unique due to the specific positioning of the bromine, butoxyethyl, and fluorine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H16BrFO

Molecular Weight

275.16 g/mol

IUPAC Name

1-(2-bromo-1-butoxyethyl)-3-fluorobenzene

InChI

InChI=1S/C12H16BrFO/c1-2-3-7-15-12(9-13)10-5-4-6-11(14)8-10/h4-6,8,12H,2-3,7,9H2,1H3

InChI Key

FUYTVEQVQUATFA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC(=CC=C1)F

Origin of Product

United States

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